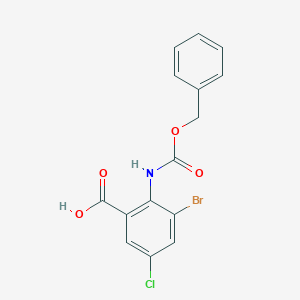![molecular formula C11H19ClO2S B2405055 [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287341-88-0](/img/structure/B2405055.png)
[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Methylbutyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a complex organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the methanesulfonyl chloride group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
化学反应分析
Types of Reactions
[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学研究应用
Chemistry
In chemistry, [3-(3-Methylbutyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be used in the production of advanced materials, such as polymers and coatings. Its unique structural features can impart desirable properties to these materials, such as increased stability and enhanced performance.
作用机制
The mechanism of action of [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems. The bicyclo[1.1.1]pentane core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl fluoride
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl bromide
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl iodide
Uniqueness
Compared to its analogs, [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is unique due to the presence of the chloride group, which can undergo specific reactions that its fluoride, bromide, and iodide counterparts may not. This uniqueness makes it a valuable compound for exploring new chemical transformations and developing novel materials.
属性
IUPAC Name |
[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO2S/c1-9(2)3-4-10-5-11(6-10,7-10)8-15(12,13)14/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXOLMFBOQHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)
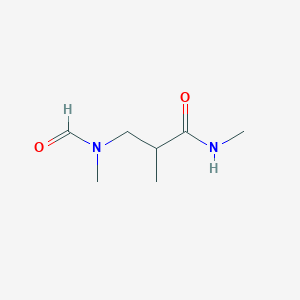
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)
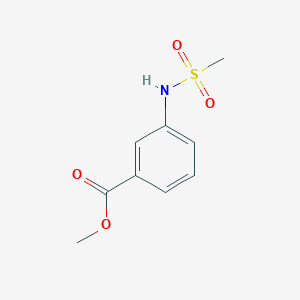
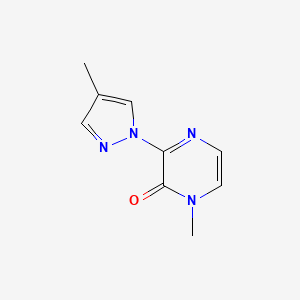
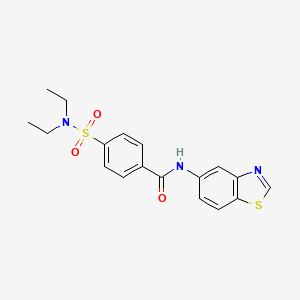
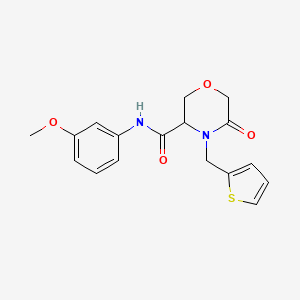
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2404987.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide](/img/structure/B2404992.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2404993.png)
![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/new.no-structure.jpg)
